Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate
CAS No.: 2006278-06-2
Cat. No.: VC16544873
Molecular Formula: C14H12F3NO4
Molecular Weight: 315.24 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2006278-06-2 |
---|---|
Molecular Formula | C14H12F3NO4 |
Molecular Weight | 315.24 g/mol |
IUPAC Name | ethyl 3-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-4-carboxylate |
Standard InChI | InChI=1S/C14H12F3NO4/c1-2-21-13(20)10-7-22-18-11(10)12(19)8-3-5-9(6-4-8)14(15,16)17/h3-7,12,19H,2H2,1H3 |
Standard InChI Key | DKWQKQCZNNPVIL-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)C(F)(F)F)O |
Introduction
Structural and Chemical Properties
Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate belongs to the isoxazole family, a class of heterocyclic compounds known for their stability and diverse reactivity. The compound’s structure features:
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An isoxazole ring (positions 3 and 4 substituted with hydroxyphenylmethyl and carboxylate groups, respectively).
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A 4-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability .
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An ethyl ester functional group at position 4, influencing solubility and reactivity.
Table 1: Key Chemical Properties
Property | Value |
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CAS Number | 2006278-06-2 |
Molecular Formula | C₁₄H₁₂F₃NO₄ |
Molecular Weight | 315.24 g/mol |
IUPAC Name | Ethyl 3-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-4-carboxylate |
SMILES | CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)C(F)(F)F)O |
Solubility | Moderate in polar organic solvents |
The trifluoromethyl (–CF₃) group significantly impacts the molecule’s electronic and steric profiles, enhancing its binding affinity to biological targets .
Synthesis Strategies
The synthesis of Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate involves multi-step organic reactions. Key methods include:
Conventional Coupling Reactions
A primary route involves the reaction of carboxylic acids with aniline derivatives using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method achieves moderate yields (50–65%) under reflux conditions.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate reaction kinetics, reducing synthesis time from hours to minutes while improving yields (75–85%). This approach minimizes side reactions and enhances purity.
Chalcone-Based Routes
Recent advances utilize chalcones as starting materials for constructing the isoxazole core. This metal-free strategy, developed for analogous 4-(trifluoromethyl)isoxazoles, offers scalability and cost efficiency .
Biological Activity and Research Findings
Structure-Activity Relationships (SAR)
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Trifluoromethyl Group: Critical for bioactivity; replacement with –CH₃ reduces potency by 70% .
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Hydroxymethyl Substituent: Facilitates hydrogen bonding with enzyme active sites, improving target engagement.
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Ethyl Ester: Modulates bioavailability; hydrolysis to carboxylic acid derivatives may enhance intracellular accumulation.
Table 2: Comparative Anticancer Activity
Compound | IC₅₀ (μM) vs. MCF-7 | Selectivity Index (SI) |
---|---|---|
Ethyl 3-[Hydroxy[4-(CF₃)phenyl]methyl]isoxazole-4-carboxylate | 3.09 | >200 |
Non-CF₃ Analogue | 19.72 | 15 |
Mechanistic Insights
The compound induces apoptosis via:
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Cell Cycle Arrest: G1/S phase blockade, mediated by p21 upregulation .
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Mitochondrial Dysfunction: Loss of membrane potential and cytochrome c release .
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Reactive Oxygen Species (ROS) Generation: Oxidative stress triggers DNA damage .
Molecular docking studies indicate strong binding to tubulin and topoisomerase II, validated by induced-fit simulations (binding energy: −9.2 kcal/mol) .
Future Directions
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